

"molecular weight of N-(3-Nitrobenzyl)-2-phenylethanolamine"

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: N-(3-Nitrobenzyl)-2-phenylethanolamine

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Technical Dossier: N-(3-Nitrobenzyl)-2-phenylethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis, and characterization of **N-(3-Nitrobenzyl)-2-phenylethanolamine**. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, pharmacology, and drug development, given the established biological significance of nitro-containing compounds.^{[1][2]}

Core Compound Properties

N-(3-Nitrobenzyl)-2-phenylethanolamine is an aromatic amine containing a nitro functional group.^[3] The presence of the nitro group, a potent electron-withdrawing moiety, often imparts significant biological activity to molecules, making this compound a subject of interest for further investigation.^{[1][2]}

Quantitative Data Summary

A summary of the key computed chemical and physical properties for **N-(3-Nitrobenzyl)-2-phenylethanolamine** is presented below.^[3]

Property	Value	Reference
Molecular Weight	256.30 g/mol	[3]
Molecular Formula	C ₁₅ H ₁₆ N ₂ O ₂	[3]
IUPAC Name	N-[(3-nitrophenyl)methyl]-2-phenylethanamine	[3]
CAS Number	104720-70-9	[3]
Exact Mass	256.121177757 Da	[3]
Topological Polar Surface Area	57.9 Å ²	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	4	[3]

Synthetic Workflow and Characterization

The synthesis of **N-(3-Nitrobenzyl)-2-phenylethanamine** can be efficiently achieved through reductive amination. This common and reliable method involves the reaction of a carbonyl compound (3-nitrobenzaldehyde) with an amine (2-phenylethanamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Caption: Synthetic and characterization workflow for **N-(3-Nitrobenzyl)-2-phenylethanamine**.

Experimental Protocol: Synthesis via Reductive Amination

This section details the experimental methodology for the synthesis, purification, and characterization of **N-(3-Nitrobenzyl)-2-phenylethanamine**.

Materials:

- 3-Nitrobenzaldehyde

- 2-Phenylethanamine
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- 1,2-Dichloroethane (DCE), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- **Reaction Setup:** To a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylethanamine (1.05 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
- **Reduction:** Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq) to the reaction mixture in portions over 15 minutes. The reaction is typically exothermic and should be monitored. Allow the reaction to stir at room temperature for 12-18 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
- **Work-up and Extraction:** Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
- **Drying and Concentration:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure **N-(3-Nitrobenzyl)-2-phenylethanamine**.
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ^1H and ^{13}C NMR spectra to confirm the chemical structure.
 - Mass Spectrometry (MS): Use techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight of the compound.[3]
 - Infrared (IR) Spectroscopy: Obtain an IR spectrum to identify characteristic functional groups, such as the N-H stretch and the nitro group (N-O) stretches.

Potential Biological Significance

Nitro-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antiparasitic, and antineoplastic properties.[1] The nitro group can act as a key pharmacophore, and its electron-withdrawing nature can influence a molecule's interaction with biological targets.[2] While the specific biological activity of **N-(3-Nitrobenzyl)-2-phenylethanamine** is not extensively documented in the provided search results, its structural motifs suggest it could be a candidate for screening in various biological assays, particularly in areas where related nitroaromatic compounds have shown promise. Further research is warranted to elucidate its potential therapeutic applications.

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- To cite this document: BenchChem. ["molecular weight of N-(3-Nitrobenzyl)-2-phenylethanamine"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079550#molecular-weight-of-n-3-nitrobenzyl-2-phenylethanamine]

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